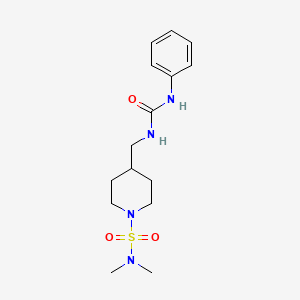
3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide, also known as PXS-4728A, is a small molecule inhibitor of semicarbazide-sensitive amine oxidase (SSAO). SSAO is an enzyme that is found in various tissues of the body, including the liver, kidney, and blood vessels. It is involved in the metabolism of biogenic amines, such as histamine and serotonin, and has been implicated in various pathological conditions, including diabetes, hypertension, and inflammation. The development of SSAO inhibitors, such as PXS-4728A, has been of interest for their potential therapeutic applications.
Scientific Research Applications
Anticancer Research
3-Methyl-N-(3-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide and its derivatives have shown promise in cancer research. A study by Mallesha et al. (2012) synthesized similar compounds, which exhibited significant antiproliferative effects against various human cancer cell lines. Another research Naito et al. (2005) involved synthesizing related compounds with potent cytotoxic activity against tumor cell lines.
Antibacterial and Antimicrobial Studies
Compounds structurally related to this compound have been investigated for their antibacterial properties. For instance, Krishnamurthy et al. (2011) synthesized derivatives that showed potent inhibitory activity against various bacterial strains. Another study El‐Emary et al. (2002) synthesized new heterocycles based on similar compounds, which displayed antimicrobial activity.
Multifunctional Antioxidants
Research by Jin et al. (2010) on analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, which is structurally related to this compound, indicates their potential as antioxidants for treating age-related diseases like cataract, AMD, and Alzheimer's dementia.
Synthesis of Novel Compounds
Studies like those by Harb et al. (2006) and Hussein et al. (2008) focus on synthesizing novel compounds using similar structures, contributing to heterocyclic chemistry and offering potential applications in various fields.
Polyamide Synthesis
The synthesis of polyamides containing nucleobases like uracil and adenine using compounds structurally akin to this compound has been explored by Hattori and Kinoshita (1979). These polyamides, which have applications in biomaterials, indicate the versatility of such chemical structures in polymer science.
Neuropharmacology
In neuropharmacology, compounds similar to this compound have been synthesized and investigated for their effects on the central nervous system, as noted in a study by Śladowska et al. (1996).
Antioxidants in Neurodegenerative Diseases
Esteve et al. (2006) investigated analogues of this compound as antioxidants, exploring their potential in treating neurodegenerative diseases.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases .
Mode of Action
It can be inferred from related compounds that it may bind to its target through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions .
Biochemical Pathways
Similar compounds have been found to inhibit angiogenesis, which is a central process involved in the aggressive growth of tumors and their metastases .
Result of Action
Similar compounds have been found to block the formation of blood vessels in vivo and exhibit differential migration and band intensities in dna binding/cleavage assays .
properties
IUPAC Name |
3-methyl-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O3S/c1-14(2)13-15(22)17-7-4-12-25(23,24)21-10-8-20(9-11-21)16-18-5-3-6-19-16/h3,5-6,14H,4,7-13H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWBUKVPHWRQSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B2727065.png)
![Tert-butyl 2-[(2-methoxyethyl)amino]acetate](/img/structure/B2727066.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzenesulfonamide](/img/structure/B2727068.png)
![methyl (2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B2727069.png)

![N,N-Dimethyl-1-(4-methylphenyl)-N'-pyrido[2,3-d]pyrimidin-4-ylethane-1,2-diamine](/img/structure/B2727071.png)
![N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2727075.png)

![[3-(4-Hydroxy-phenyl)-2,4-dioxo-thiazolidin-5-yl]-acetic acid](/img/structure/B2727077.png)
![2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2727078.png)
![1-({1-[2-(4-Fluorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2727080.png)